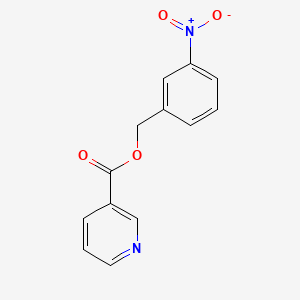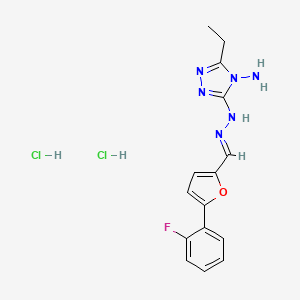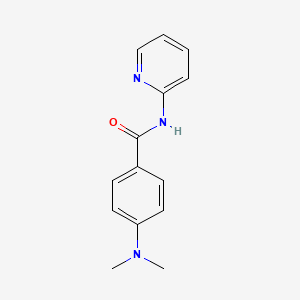
3-nitrobenzyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzyl nicotinate is a compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of nicotinic acid that contains a nitrobenzyl group attached to the pyridine ring. This compound has shown promising results in various research areas, including drug delivery, imaging, and photodynamic therapy.
Wirkmechanismus
The mechanism of action of 3-nitrobenzyl nicotinate involves the release of the active drug molecule upon activation by light. The nitrobenzyl group acts as a phototrigger, absorbing light energy and undergoing a photochemical reaction that results in the cleavage of the bond between the nitrobenzyl group and the pyridine ring. This releases the active drug molecule, which can then exert its therapeutic effect.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-nitrobenzyl nicotinate depend on the specific drug molecule that is released upon activation. In general, the release of the drug molecule is localized to the site of activation, which minimizes systemic toxicity. Additionally, the use of light as a trigger allows for precise control over drug release, further reducing the risk of off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-nitrobenzyl nicotinate is its versatility. It can be used with a wide range of drug molecules, making it a valuable tool for drug delivery and imaging research. Additionally, its photoactivatable properties allow for precise control over drug release, which is important for minimizing off-target effects. However, the use of light as a trigger can be limiting in some experimental setups, as it requires specialized equipment and may not be compatible with certain biological systems.
Zukünftige Richtungen
There are several future directions for research involving 3-nitrobenzyl nicotinate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further research is needed to optimize the photoactivatable properties of 3-nitrobenzyl nicotinate for specific drug molecules and imaging applications. Finally, there is potential for the use of 3-nitrobenzyl nicotinate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness and reduce side effects.
Synthesemethoden
The synthesis of 3-nitrobenzyl nicotinate involves the reaction of nicotinic acid with 3-nitrobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature and under an inert atmosphere. The resulting product is purified by crystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-nitrobenzyl nicotinate has been extensively studied for its potential applications in drug delivery and imaging. It is used as a photoactivatable prodrug, which means that it can be activated by light to release the active drug molecule. This property makes it an attractive candidate for targeted drug delivery, as it allows for precise control over drug release. Additionally, 3-nitrobenzyl nicotinate has been used as a fluorescent probe for imaging purposes. It has been shown to selectively target cancer cells, making it a promising tool for cancer diagnosis and treatment.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-4-2-6-14-8-11)19-9-10-3-1-5-12(7-10)15(17)18/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOFVXQHJCOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl nicotinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)


![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)



![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)

![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)